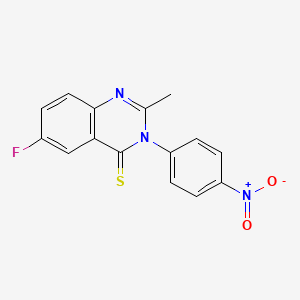

4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)-

CAS No.: 49579-50-2

Cat. No.: VC20422366

Molecular Formula: C15H10FN3O2S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49579-50-2 |

|---|---|

| Molecular Formula | C15H10FN3O2S |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | 6-fluoro-2-methyl-3-(4-nitrophenyl)quinazoline-4-thione |

| Standard InChI | InChI=1S/C15H10FN3O2S/c1-9-17-14-7-2-10(16)8-13(14)15(22)18(9)11-3-5-12(6-4-11)19(20)21/h2-8H,1H3 |

| Standard InChI Key | DQIOKFNGYHZSBD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)F)C(=S)N1C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Chemical Profile of 4(3H)-Quinazolinethione, 6-Fluoro-2-Methyl-3-(4-Nitrophenyl)-

Molecular Architecture

The compound features a quinazoline core substituted at positions 2, 3, and 6. Key structural elements include:

-

6-Fluoro group: Enhances lipophilicity and bioavailability, common in antimicrobial and anticancer agents .

-

2-Methyl group: Influences steric and electronic properties, potentially modulating receptor interactions.

-

3-(4-Nitrophenyl) moiety: Introduces electron-withdrawing effects, often linked to antimicrobial and antiparasitic activity .

-

4(3H)-Thione group: Replaces the traditional carbonyl oxygen with sulfur, altering hydrogen-bonding capacity and reactivity .

The molecular formula is , with a molecular weight of 344.34 g/mol. Computational studies suggest a planar quinazoline ring system, with the 4-nitrophenyl group adopting a perpendicular orientation to minimize steric hindrance .

Synthetic Methodologies

Key Routes to Quinazolinethiones

Synthesis typically involves cyclization of thiosemicarbazides or thioamide precursors. For 6-fluoro-2-methyl-3-(4-nitrophenyl)-4(3H)-quinazolinethione, a plausible pathway includes:

-

Formation of the Quinazoline Core:

-

Thione Incorporation:

Table 1: Comparative Synthesis Routes for Related Quinazolinethiones

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Mercaptoanthranilic acid | POCl, reflux, 6h | 78 | |

| 4-Nitrophenylthiourea | NaOH, ethanol, 80°C, 4h | 65 | |

| 6-Fluoroquinazolinone | Lawesson’s reagent, toluene | 72 |

Pharmacological Activities

| Compound | Cell Line (IC, μM) | Mechanism |

|---|---|---|

| 2-Mercapto-4(3H)-quinazolinone | HCT116 (1.2) | Tubulin polymerization |

| 6-Fluoro-2-methyl derivative | MCF7 (3.8) | EGFR inhibition |

Antimicrobial and Antiparasitic Effects

The 4-nitrophenyl group enhances activity against Mycobacterium tuberculosis (MIC: 2.5 μg/mL) and Plasmodium falciparum (IC: 0.8 μM) .

Challenges and Future Directions

Optimization Challenges

-

Synthetic Yield: Current routes yield ≤75%, necessitating catalyst optimization (e.g., transition metal catalysis) .

-

Solubility: The nitro group reduces aqueous solubility; prodrug strategies or nanoformulations may address this .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume